(S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
(S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of pyrrolidine, a five-membered lactam, and is often used in the synthesis of pharmaceuticals and other biologically active molecules. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the chiral precursor, (S)-pyrrolidine-2-carboxylic acid.
Oxidation: The precursor undergoes an oxidation reaction to introduce the keto group at the 4-position, forming (S)-4-oxopyrrolidine-2-carboxylic acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Catalysts: Use of specific catalysts to enhance the oxidation process.
Controlled Environment: Maintaining precise temperature and pH conditions to ensure the desired stereochemistry and prevent side reactions.
Purification: Employing crystallization or recrystallization techniques to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2-position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
Oxidation Products: More oxidized derivatives with additional functional groups.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Compounds with various substituents at the 2-position.
Scientific Research Applications
(S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
®-4-Oxopyrrolidine-2-carboxylic acid hydrochloride: The enantiomer of the compound with different stereochemistry.
4-Oxopyrrolidine-2-carboxylic acid: The non-salt form of the compound.
Pyrrolidine-2-carboxylic acid: The precursor without the keto group.
Uniqueness
(S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity compared to its enantiomer and other related compounds.
Properties
IUPAC Name |
(2S)-4-oxopyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h4,6H,1-2H2,(H,8,9);1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFPVIMTRRIIKR-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1=O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC1=O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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